Methyl 3-(pyrazin-2-yl)prop-2-ynoate
Description
Methyl 3-(pyrazin-2-yl)prop-2-ynoate (CID 116011465) is an organic compound with the molecular formula C₈H₆N₂O₂. Its structure features a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms) attached to a propynoate group (an ester-linked alkyne). The SMILES notation is COC(=O)C#CC₁=NC=CN=C₁, and its InChIKey is CJBVQILUDCSTEI-UHFFFAOYSA-N . The alkyne and ester functionalities make it a versatile intermediate for synthetic chemistry, particularly in pharmaceuticals and agrochemicals.
Properties
CAS No. |
1595810-12-0 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
methyl 3-pyrazin-2-ylprop-2-ynoate |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)3-2-7-6-9-4-5-10-7/h4-6H,1H3 |
InChI Key |
CJBVQILUDCSTEI-UHFFFAOYSA-N |
SMILES |
COC(=O)C#CC1=NC=CN=C1 |
Canonical SMILES |
COC(=O)C#CC1=NC=CN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its pyrazine-alkyne-ester architecture. Below is a comparison with structurally related compounds (Table 1):
Table 1: Structural Comparison of Methyl 3-(pyrazin-2-yl)prop-2-ynoate and Analogues
| Compound Name | Molecular Formula | Substituent | Functional Groups | Key Structural Differences |
|---|---|---|---|---|
| This compound | C₈H₆N₂O₂ | Pyrazin-2-yl | Ester, Alkyne | Heteroaromatic pyrazine ring |
| Methyl 3-(4-cyanophenyl)prop-2-ynoate | C₁₁H₇NO₂ | 4-Cyanophenyl | Ester, Alkyne, Nitrile | Phenyl ring with electron-withdrawing cyano group |
| Methyl 3-(4-chlorophenyl)propanoate | C₁₀H₁₁ClO₂ | 4-Chlorophenyl | Ester | Saturated propanoate chain |
| 2-Methoxy-3-(1-methylpropyl) pyrazine | C₉H₁₄N₂O | Methoxy, sec-butyl | Methoxy, Pyrazine | Alkyl-substituted pyrazine |
Key Observations :
- Pyrazine vs. Phenyl : The pyrazine ring introduces two nitrogen atoms , enhancing hydrogen-bond acceptor capacity compared to phenyl derivatives .
- Alkyne vs. Saturated Chain: The alkyne in the target compound increases reactivity (e.g., in click chemistry) compared to the saturated propanoate in Methyl 3-(4-chlorophenyl)propanoate .
- Electron-Withdrawing Groups: The 4-cyanophenyl analogue’s nitrile group increases electrophilicity, whereas the pyrazine ring balances electron-deficient and π-π stacking properties .
Physical and Chemical Properties
Hydrogen Bonding and Crystal Packing
The pyrazine nitrogen atoms act as hydrogen-bond acceptors, influencing crystal packing. For example, pyrazine derivatives often form R₂²(8) hydrogen-bonding motifs (as per graph set analysis), which stabilize crystal structures . In contrast, Methyl 3-(4-cyanophenyl)prop-2-ynoate’s nitrile group participates less in hydrogen bonding, favoring van der Waals interactions .
Reactivity
- Alkyne Reactivity: The terminal alkyne in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in drug discovery. This contrasts with the inert saturated chain in Methyl 3-(4-chlorophenyl)propanoate .
- Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions, a property shared with analogues like Methyl 3-(4-cyanophenyl)prop-2-ynoate .
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